molecular formula C20H24N2O2 B5737861 (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one

(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B5737861
M. Wt: 324.4 g/mol
InChI Key: QJDVMDWDGQIUCG-MDZDMXLPSA-N
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Description

The compound (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic organic molecule It features a piperazine ring substituted with a 2,3-dimethylphenyl group and a conjugated enone system linked to a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,3-dimethylphenyl group. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

    Conjugated Enone Formation: The intermediate is then reacted with a suitable aldehyde or ketone to form the conjugated enone system. This step often involves aldol condensation or similar reactions under basic conditions.

    Furan Ring Introduction: Finally, the furan ring is introduced through a coupling reaction, such as a Heck or Suzuki coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the enone system.

    Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.

    Substitution: The piperazine ring can undergo various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, and epoxides.

    Reduction: Products may include alcohols, alkanes, and saturated ketones.

    Substitution: Products will vary depending on the substituents introduced, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a central nervous system agent, possibly acting on neurotransmitter receptors.

    Drug Development: It may be explored for its potential as a lead compound in the development of new therapeutic agents.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include:

    Neurotransmitter Receptors: The piperazine moiety suggests possible interaction with serotonin or dopamine receptors.

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one: can be compared to other piperazine derivatives and enone-containing compounds.

    Examples: Compounds such as (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylthiophene-2-yl)prop-2-en-1-one and (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylpyrrole-2-yl)prop-2-en-1-one.

Uniqueness

    Structural Features: The combination of a piperazine ring, a conjugated enone system, and a furan ring is unique and may confer distinct chemical and biological properties.

    Functionalization: The specific substitution pattern allows for targeted modifications, potentially leading to compounds with enhanced activity or selectivity.

Properties

IUPAC Name

(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-5-4-6-19(17(15)3)21-11-13-22(14-12-21)20(23)10-9-18-8-7-16(2)24-18/h4-10H,11-14H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVMDWDGQIUCG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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